2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine, also known as JNJ-31020028, is a novel and potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that plays a key role in the perception of pain, temperature, and inflammation. The inhibition of TRPV1 has been suggested as a potential therapeutic target for the treatment of chronic pain and other related disorders.
Mechanism of Action
TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. The activation of TRPV1 leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately result in the perception of pain and inflammation. 2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine binds to the intracellular side of TRPV1 and inhibits its activation by blocking the influx of calcium ions into the cell. This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory effects on TRPV1 in various animal models. The inhibition of TRPV1 by this compound leads to a reduction in pain and inflammation without affecting other sensory modalities, such as touch and proprioception. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine has several advantages for lab experiments, including its potency and selectivity for TRPV1, its favorable pharmacokinetic profile, and its ability to reduce pain and inflammation in various animal models. However, there are also some limitations to its use, such as its relatively low solubility and the need for specialized equipment to measure TRPV1 activity.
Future Directions
There are several future directions for the research and development of 2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and safety in humans. Another direction is the exploration of its potential therapeutic applications in other disorders, such as migraine, itch, and bladder dysfunction. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other ion channels and signaling pathways.
Synthesis Methods
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine was first synthesized by Janssen Research and Development, a subsidiary of Johnson & Johnson, in 2010. The synthesis of this compound involves a series of chemical reactions, including the coupling of 3-pyridin-3-ylpropanoic acid with 2-(3,4-dichlorophenyl)morpholine and subsequent cyclization to form the final product. The synthesis method is relatively simple and efficient, with a yield of 40-50%.
Scientific Research Applications
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine has been extensively studied for its potential therapeutic applications. The inhibition of TRPV1 by this compound has been shown to reduce pain and inflammation in various animal models of chronic pain, including neuropathic pain, inflammatory pain, and osteoarthritis pain. In addition, this compound has been suggested as a potential treatment for other disorders, such as migraine, itch, and bladder dysfunction.
properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-3-pyridin-3-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-5-4-14(10-16(15)20)17-12-22(8-9-24-17)18(23)6-3-13-2-1-7-21-11-13/h1-2,4-5,7,10-11,17H,3,6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDCTPWTKVKYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CN=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.